N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide
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Overview
Description
N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide is a heterocyclic compound that features a spiro linkage between an isobenzofuran and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide typically involves the reaction of an appropriate isobenzofuran derivative with a piperidine derivative under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the isobenzofuran derivative reacts with an ethylamine derivative in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diylbis(3-methylbenzenesulfinate)
- 3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diylbis(3-dibenzoate)
- 3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diylbis(3-diacetate)
Uniqueness
N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide is unique due to its specific spiro linkage and the presence of both isobenzofuran and piperidine rings. This structural combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
N-ethyl-3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-16-14(19)17-9-5-8-15(10-17)12-7-4-3-6-11(12)13(18)20-15/h3-4,6-7H,2,5,8-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAOSANDZUZNKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC2(C1)C3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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